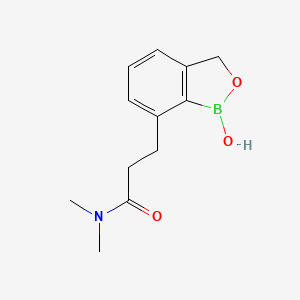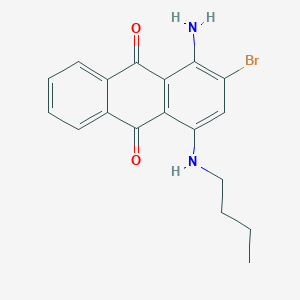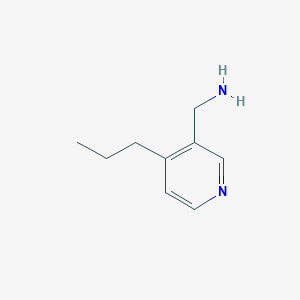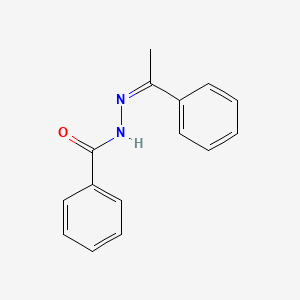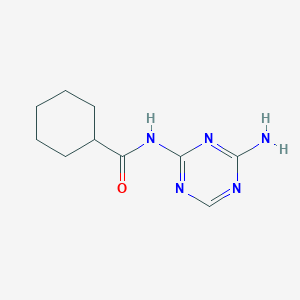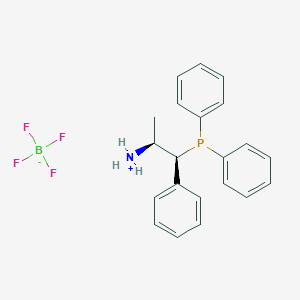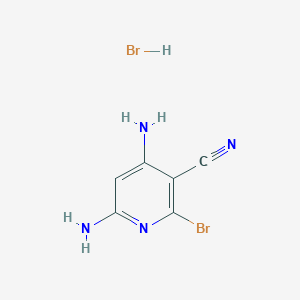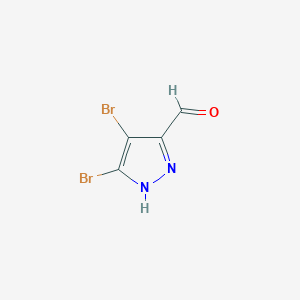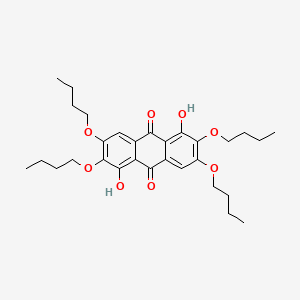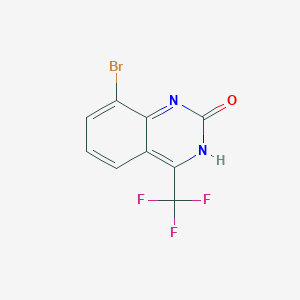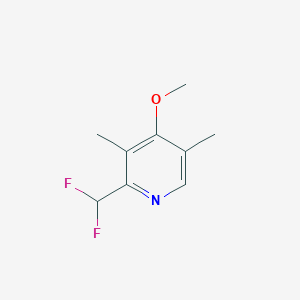
2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with difluoromethyl, methoxy, and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of a pre-synthesized pyridine derivative. This can be achieved using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of catalysts, such as palladium or copper complexes, can also enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a suitable solvent.
Major Products:
- Oxidation of the methoxy group can yield 2-(Difluoromethyl)-4-formyl-3,5-dimethylpyridine.
- Reduction of the difluoromethyl group can produce 2-(Methyl)-4-methoxy-3,5-dimethylpyridine.
- Substitution reactions can lead to various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets. It may serve as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxy and dimethyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)-4-methoxy-3,5-dimethylpyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. It exhibits different reactivity and biological activity due to the additional fluorine atom.
2-(Difluoromethyl)-4-hydroxy-3,5-dimethylpyridine:
2-(Difluoromethyl)-4-methoxy-3,5-dimethylbenzene: A benzene derivative with similar substituents but lacks the nitrogen atom in the ring, resulting in different chemical behavior.
Uniqueness: 2-(Difluoromethyl)-4-methoxy-3,5-dimethylpyridine is unique due to the combination of its substituents and the presence of the pyridine ring. The difluoromethyl group imparts distinct electronic properties, while the methoxy and dimethyl groups enhance its stability and reactivity. These features make it a versatile compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4-methoxy-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H11F2NO/c1-5-4-12-7(9(10)11)6(2)8(5)13-3/h4,9H,1-3H3 |
InChI-Schlüssel |
CGDVKLYYGBZHNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


